molecular formula C12H18N2O B1319451 1-(2-Methoxyphenyl)-3-methylpiperazine CAS No. 52807-17-7

1-(2-Methoxyphenyl)-3-methylpiperazine

Cat. No.: B1319451
CAS No.: 52807-17-7
M. Wt: 206.28 g/mol
InChI Key: FYSAJDLQUVCBSB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)-3-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with 1-chloro-3-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-methylpiperazine.

    Reduction: Formation of 1-(2-Methoxyphenyl)-3-methylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the methyl group on the piperazine ring.

    1-(4-Methoxyphenyl)piperazine: The methoxy group is attached to the para position of the phenyl ring.

    1-(2,3-Dichlorophenyl)piperazine: Contains dichloro substituents on the phenyl ring.

Uniqueness

1-(2-Methoxyphenyl)-3-methylpiperazine is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-Methoxyphenyl)-3-methylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the realm of neuropharmacology. This compound is structurally related to other piperazine derivatives known for their activity at serotonin receptors, which are pivotal in the treatment of various psychiatric disorders.

Chemical Structure and Properties

  • Molecular Formula : C11H16N2O
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 52807-17-7

The compound features a methoxy group at the para position of a phenyl ring and a methyl group on the piperazine moiety, which influences its pharmacokinetics and receptor binding profiles.

This compound primarily acts as a ligand for serotonin receptors, particularly the 5-HT1A subtype. Binding studies have shown that this compound exhibits high affinity for 5-HT1A receptors, which are implicated in mood regulation and anxiety responses. The binding affinity is enhanced by the presence of the methoxy group, which appears to stabilize interactions with the receptor .

Pharmacological Effects

Research indicates that this compound has several notable biological activities:

  • Antidepressant-like Effects : Animal studies have demonstrated that this compound can induce antidepressant-like behaviors in rodent models, suggesting its potential utility in treating depression .
  • Anxiolytic Properties : The compound has also shown promise in reducing anxiety-related behaviors, further supporting its role in managing mood disorders .
  • Cytotoxicity Studies : In vitro studies using human embryonic kidney (HEK) cells revealed that low concentrations of this compound (1-100 µM) resulted in high cell viability (70-75%) after 24 and 48 hours of incubation, indicating a favorable safety profile for potential therapeutic use .

Case Studies and Experimental Data

A series of studies have explored the biological activity and pharmacological potential of this compound:

  • Binding Affinity Studies :
    • A study utilizing radioligand binding assays demonstrated significant binding to 5-HT1A receptors with a high G score of -12.132, indicating strong ligand-receptor interaction .
  • In Vivo Efficacy :
    • In vivo experiments involving Sprague Dawley rats showed significant uptake in brain tissues, suggesting effective blood-brain barrier penetration and potential central nervous system (CNS) activity .
  • Safety Profile :
    • Cytotoxicity assessments indicated an IC50 value that supports its safety for use in imaging techniques, highlighting its potential as a radiopharmaceutical for CNS imaging applications .

Comparative Analysis with Similar Compounds

Compound NameBinding Affinity (5-HT1A)Antidepressant ActivityAnxiolytic Activity
This compoundHighYesYes
1-(4-Fluorophenyl)-piperazineModerateYesModerate
1-(3-Chlorophenyl)-piperazineLowNoLow

This table illustrates how this compound compares to other piperazine derivatives concerning their biological activities.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-9-14(8-7-13-10)11-5-3-4-6-12(11)15-2/h3-6,10,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSAJDLQUVCBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602375
Record name 1-(2-Methoxyphenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52807-17-7
Record name 1-(2-Methoxyphenyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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